Methyl 6-aminohexanoate hydrochloride
Description
Methyl 6-aminohexanoate hydrochloride (CAS 1926-80-3) is a methyl ester derivative of 6-aminohexanoic acid, with a hydrochloride salt enhancing its solubility and reactivity. Its molecular formula is C₇H₁₆ClNO₂ (MW: 181.66), and it features a six-carbon backbone with an amino group at the terminal position and a methyl ester at the carboxyl end . This compound is widely used as an intermediate in peptide synthesis, enabling amide bond formation via coupling reagents like HOBt and HATU . Its applications extend to drug delivery systems, HDAC inhibitors, and peptidomimetics due to its selective functionalization capabilities .
Properties
IUPAC Name |
methyl 6-aminohexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLDOTFAFZJPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467594 | |
| Record name | Methyl 6-aminohexanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1926-80-3 | |
| Record name | Methyl 6-aminohexanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-aminohexanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-aminohexanoate hydrochloride can be synthesized through the esterification of 6-aminohexanoic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminohexanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form 6-aminohexanoic acid and methanol.
Salt Formation: The compound can form salts with different acids.
Common Reagents and Conditions
Hydrochloric Acid: Used in the esterification process.
Methanol: Acts as the esterifying agent.
Bases: Used in hydrolysis reactions to neutralize the acid formed.
Major Products Formed
6-Aminohexanoic Acid: Formed through hydrolysis.
Various Salts: Formed through reactions with different acids.
Scientific Research Applications
Methyl 6-aminohexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving papain.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-aminohexanoate hydrochloride involves its role as an intermediate in peptide synthesis. The compound’s amino group can react with carboxyl groups of other molecules, facilitating the formation of peptide bonds. This reaction is often catalyzed by enzymes such as papain, which enhances the efficiency and specificity of the peptide synthesis process .
Comparison with Similar Compounds
Ethyl 6-Aminohexanoate
- Structure: Ethyl ester analog (CAS 327-57-1; C₈H₁₇NO₂, MW: 159.22).
- Key Differences :
- Solubility : Lacks the hydrochloride salt, reducing polarity and aqueous solubility compared to the methyl ester hydrochloride .
- Reactivity : Slower hydrolysis rates due to the ethyl group’s steric bulk, impacting its utility in reactions requiring rapid ester-to-carboxylic acid conversion (e.g., hydroxamic acid synthesis) .
- Applications : Less prevalent in peptide synthesis but used in specialized esterifications and enzyme-mediated reactions .
Propyl Esters of 6-Aminohexanoic Acid
- Examples: 6-Aminohexanoic acid propyl ester hydrochloride, 8-Aminooctanoic acid methyl ester hydrochloride.
- Key Differences :
6-Hydroxyhexanoate Methyl Ester
- Structure: Lacks the amino group (CAS-related derivatives).
- Key Differences: Functionality: The hydroxyl group replaces the amino moiety, redirecting applications toward adipic acid production rather than peptide coupling . Enzymatic Recognition: Not recognized by enzymes like EII, which specifically bind 6-aminohexanoate for amide substrate processing .
Methyl 6-Methacrylamidohexanoate
- Synthesis: Derived from methyl 6-aminohexanoate hydrochloride via reaction with methacryloyl chloride .
Comparative Data Table
Biological Activity
Methyl 6-aminohexanoate hydrochloride, also known as Methyl 6-aminocaproate hydrochloride, is a compound with significant applications in biochemical research and pharmaceutical synthesis. Its molecular formula is with a molecular weight of approximately 181.66 g/mol. This compound is primarily utilized in solution-phase peptide synthesis and has garnered attention for its biological activities.
This compound exhibits biological activity through its role as a building block in peptide synthesis. It serves as a precursor for the incorporation of amino acids into peptides, which are essential for various biological functions. The compound's structure allows it to participate in reactions that lead to the formation of peptide bonds, facilitating the synthesis of bioactive peptides.
Pharmacological Properties
Research indicates that this compound possesses several pharmacological properties, including:
- Antimicrobial Activity : Some studies have shown that derivatives of this compound can exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Antitumor Effects : Preliminary in vitro studies suggest that certain peptide constructs synthesized using this compound may demonstrate antitumor activity, although further research is needed to substantiate these findings.
Safety Profile
This compound has been classified with certain safety warnings. It is considered an acute toxic substance when ingested and can cause eye irritation. Therefore, appropriate safety measures should be taken when handling this compound.
| Property | Value |
|---|---|
| Molecular Formula | C7H15NO2·HCl |
| Molecular Weight | 181.66 g/mol |
| Melting Point | 117-124 °C |
| Purity | ≥99.0% |
| Hazard Classification | Acute Tox. 4 Oral - Eye Irrit. 2 |
Study on Peptide Synthesis
In a notable study published in Molecular Pharmaceutics, researchers explored the application of this compound in synthesizing micellar polymer-drug conjugates. These conjugates were designed for enhanced tumor accumulation and demonstrated effective drug release profiles under physiological conditions. The study highlighted the potential of this compound in developing targeted cancer therapies .
Antimicrobial Research
Another investigation focused on the antimicrobial properties of synthesized peptides containing this compound. The results indicated that specific peptide sequences exhibited significant inhibition against various bacterial strains, suggesting a pathway for developing new antimicrobial agents .
Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The findings revealed that while the compound is generally safe when handled properly, it poses risks upon ingestion and contact with eyes, necessitating stringent laboratory safety protocols .
Q & A
Q. What are the recommended synthetic routes for methyl 6-aminohexanoate hydrochloride, and how do reaction conditions influence yield?
this compound is synthesized via carbodiimide-mediated coupling reactions. For example, describes a procedure using EDC/HOBt activation with this compound (0.14 mmol), achieving 91% yield in CH₂Cl₂. Key factors include:
- Stoichiometry : Excess coupling reagents (e.g., EDC, HOBt) improve amide bond formation.
- Solvent choice : Dichloromethane (CH₂Cl₂) is preferred for its low nucleophilicity and compatibility with acid-sensitive groups.
- Base selection : N-Methylmorpholine (NMM) neutralizes HCl byproducts, preventing side reactions .
Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?
Conflicting data exist in literature:
- Melting point : Reported as 117–124°C ( ), but SDS documents often omit this.
- Solubility : Hydrochloride salts are typically water-soluble, but experimental validation is advised using pH-adjusted buffers (e.g., PBS at pH 7.4) or co-solvents like methanol.
Researchers should cross-reference peer-reviewed journals (e.g., for NMR data) and validate properties via DSC (melting point) and HPLC (purity) .
Q. What personal protective equipment (PPE) is critical when handling this compound?
Based on SDS guidelines ( ):
- Respiratory protection : NIOSH/MSHA-certified respirators if aerosolized.
- Gloves : Nitrile or neoprene gloves (tested for HCl resistance).
- Eye protection : Chemical safety goggles with side shields.
Contaminated lab coats must be laundered before reuse. Note that contradicts spill protocols, suggesting minimal PPE for minor spills; prioritize SDS recommendations .
Advanced Research Questions
Q. How can this compound be integrated into peptidomimetic drug design?
This compound serves as a spacer in histone deacetylase (HDAC) inhibitors. outlines a multicomponent synthesis route:
Step 1 : React with paraformaldehyde and Et₃N to form a Schiff base.
Step 2 : Couple with carboxylic acids (R1COOH) and isocyanates (R2NC).
Step 3 : Hydrolyze the methyl ester with LiOH to yield free carboxylates for hydroxamate formation.
Key optimization: Use 4 Å molecular sieves to scavenge water, improving imine intermediate stability .
Q. What analytical methods resolve structural ambiguities in derivatives of this compound?
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 397.1524 for a derivative in ).
- TLC : Monitor reaction progress (e.g., Rf = 0.80 in ethyl acetate, ).
- NMR : Assign stereochemistry using ¹³C NMR (e.g., δ 34.99 ppm for CH₂ groups in ). Discrepancies in coupling constants or splitting patterns may indicate epimerization during synthesis .
Q. How do researchers address conflicting toxicity data in cell culture studies?
reports skin/eye irritation and acute oral toxicity (Category 4), but uses it in cell culture with endotoxin testing. Mitigation strategies:
- Dose optimization : Start with ≤0.42 mg/mL (tested in ).
- Endotoxin screening : Use LAL assays to ensure levels <0.1 EU/mL.
- In vitro validation : Pre-test on primary cells before animal studies .
Methodological Challenges
Q. What strategies improve the stability of this compound in aqueous solutions?
Q. How can researchers validate the purity of commercial batches for enzymatic studies?
- HPLC : Use a C18 column with UV detection at 210 nm; compare retention times to in-house synthesized standards.
- Elemental analysis : Confirm Cl⁻ content (theoretical 19.6% for C₇H₁₆ClNO₂, ).
- Chiral HPLC : Resolve enantiomers if racemization is suspected during storage .
Data Contradictions and Resolution
Q. Why do SDS documents lack consensus on environmental hazards?
states no ecological data, while implies biodegradability via enzymatic pathways (e.g., conversion to 6-aminohexanoate). Recommendations:
- Conduct OECD 301F biodegradability tests.
- Avoid disposal in water systems until validated .
Q. How should conflicting reactivity data with oxidizing agents be interpreted?
warns against strong oxidizers, but uses phosgene (a potent oxidizer) in synthesis. Resolution:
- Controlled conditions : Use oxidizers at low temperatures (0–5°C) with slow addition rates.
- Inert atmosphere : Perform reactions under N₂/Ar to suppress side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
